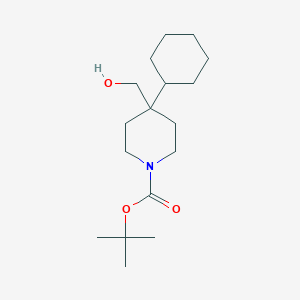

Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine carboxylates. It is characterized by the presence of a tert-butyl group, a cyclohexyl group, and a hydroxymethyl group attached to the piperidine ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyclohexylmethyl alcohol. The reaction is usually carried out under basic conditions, using a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The tert-butyl and cyclohexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Targeted Protein Degradation (TPD)

One of the most notable applications of tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate is as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that induce targeted protein degradation by recruiting E3 ligases to specific proteins, thereby marking them for ubiquitination and subsequent degradation by the proteasome. The structural properties of this compound allow for enhanced rigidity in the linker region, which can improve the three-dimensional orientation of the degrader and optimize drug-like properties .

Case Study: PROTAC Development

In a study focusing on the design of PROTACs, researchers incorporated this compound as a key component. The results indicated that the rigidity provided by this linker improved the efficacy of protein degradation, demonstrating its potential in therapeutic applications against various diseases, including cancer .

Synthesis and Chemical Properties

The synthesis of this compound has been documented in various studies. The compound can be synthesized through several methods, often involving reactions with piperidine derivatives and carboxylic acids under controlled conditions.

Synthesis Methodology

The compound can be synthesized using a microwave-assisted method or traditional reflux methods, with yields often exceeding 90%. For instance, one synthesis route involves reacting tert-butyl piperidine derivatives with hydroxymethyl phenols under acidic conditions to yield the desired product .

| Synthesis Method | Yield | Conditions |

|---|---|---|

| Microwave-assisted | 99% | Controlled temperature and pressure |

| Reflux | 90% | Acidic medium with stirring |

Bioconjugation Applications

The compound's functional groups make it suitable for bioconjugation techniques, which are essential in developing targeted therapies and diagnostics. By attaching biomolecules like antibodies or peptides to this linker, researchers can create conjugates that selectively bind to specific cells or tissues.

Example Application

In a recent study, this compound was used to create a bioconjugate aimed at enhancing drug delivery systems. The conjugate demonstrated improved selectivity towards cancer cells, showcasing the compound's versatility in therapeutic applications .

Pharmacological Insights

The pharmacological profile of this compound suggests potential utility in treating various conditions due to its ability to modulate protein interactions within cellular pathways.

Mechanism of Action

Research indicates that compounds like this one can interfere with specific signaling pathways involved in cell proliferation and survival. By targeting these pathways, it may be possible to develop novel therapies for diseases characterized by dysregulated protein levels .

Mecanismo De Acción

The mechanism of action of tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The tert-butyl and cyclohexyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound has a phenyl group instead of a cyclohexyl group, which can influence its reactivity and applications.

Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate: The presence of an azido group makes this compound useful in click chemistry and bioconjugation reactions.

Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: The bromopyrazol group adds unique reactivity, making it suitable for specific synthetic applications.

Uniqueness

Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The cyclohexyl group imparts steric hindrance, while the hydroxymethyl group offers a site for further functionalization. This makes the compound versatile for various synthetic and research applications.

Actividad Biológica

Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate (CAS No. 123855-51-6) is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H31NO3 with a molecular weight of 297.433 g/mol. The compound features a piperidine ring substituted with a hydroxymethyl group and a tert-butyl ester, contributing to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H31NO3 |

| Molecular Weight | 297.433 g/mol |

| CAS Number | 123855-51-6 |

| InChI Key | CTEDVGRUGMPBHE-UHFFFAOYSA-N |

| Boiling Point | Not available |

Synthesis Methods

The synthesis of this compound typically involves the reaction of cyclohexyl derivatives with piperidine carboxylic acid derivatives in the presence of coupling agents. For example, one method utilizes di-isopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran as solvent to facilitate the formation of the desired piperidine derivative .

This compound exhibits various biological activities that can be attributed to its structural features:

- Anticancer Activity : Research indicates that compounds with similar piperidine structures have shown cytotoxic effects against various cancer cell lines. For instance, modifications to the piperidine core have resulted in enhanced activity against T-cell malignancies, with IC50 values reported as low as 19 nM for specific derivatives .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, such as purine nucleoside phosphorylase (PNP), which is crucial in nucleotide metabolism. Inhibitors targeting PNP have therapeutic potential in treating T-cell malignancies and infections caused by pathogens like Mycobacterium tuberculosis.

- Neuroprotective Effects : Some studies suggest that related piperidine derivatives possess neuroprotective properties, potentially through mechanisms involving cholinesterase inhibition and antioxidant activity .

Case Studies

- Study on Anticancer Properties : A study involving a series of piperidine derivatives demonstrated that specific modifications to the structure significantly enhanced cytotoxicity against cancer cell lines such as MDA-MB-231 and OVCAR-3. The most potent derivative exhibited IC50 values ranging from 7.9 to 92 µM across various cancer types .

- PNP Inhibition Study : Another investigation focused on the design and synthesis of PNP inhibitors based on similar structural frameworks revealed that selective inhibitors could achieve high potency against pathogenic PNP while sparing human enzymes, indicating a promising therapeutic index .

Propiedades

IUPAC Name |

tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31NO3/c1-16(2,3)21-15(20)18-11-9-17(13-19,10-12-18)14-7-5-4-6-8-14/h14,19H,4-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWICGADBUTRHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CO)C2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.